molecular formula C12H15NOS B5462800 2-(allylthio)-N-ethylbenzamide

2-(allylthio)-N-ethylbenzamide

Cat. No.: B5462800
M. Wt: 221.32 g/mol
InChI Key: MHGGXJGCPJMBSZ-UHFFFAOYSA-N
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Description

2-(Allylthio)-N-ethylbenzamide is a benzamide derivative characterized by an allylthio (-S-CH₂-CH=CH₂) substituent at the 2-position of the benzene ring and an ethyl group attached to the amide nitrogen.

Properties

IUPAC Name

N-ethyl-2-prop-2-enylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-3-9-15-11-8-6-5-7-10(11)12(14)13-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGGXJGCPJMBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-(N-Allylsulfamoyl)-N-propylbenzamide
  • Structure : Features a sulfamoyl (-SO₂-NH-) group instead of a thioether (-S-) and a propyl group on the amide nitrogen.
2-Aminobenzamides
  • Structure: Substitution of the allylthio group with an amino (-NH₂) group.
  • Key Differences: The amino group enhances basicity and hydrogen-bonding capacity, affecting pharmacokinetic properties like absorption and distribution. Comparative HPLC studies indicate lower lipophilicity (log k) for 2-aminobenzamides compared to sulfur-containing analogs, impacting membrane permeability .
Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides
  • Structure : Chloro and hydroxy substituents on the benzene ring.
  • HPLC-derived log k values suggest higher lipophilicity than 2-(allylthio)-N-ethylbenzamide, correlating with prolonged retention in hydrophobic matrices .
Naphthaquinone Analogs with Allylthio Groups
  • Structure: Naphthaquinone core substituted with allylthio and piperazine/benzyl groups.
  • Key Differences: The planar naphthaquinone core facilitates π-π stacking interactions, unlike the benzamide scaffold. Biological activity in these analogs is attributed to redox cycling of the quinone moiety, a feature absent in 2-(allylthio)-N-ethylbenzamide .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents Log k/Log P Reactivity Highlights Biological Activity (Inferred)
2-(Allylthio)-N-ethylbenzamide Allylthio, Ethyl ~3.2 (Estimated) Allylthio undergoes bromination Potential chemopreventive activity
2-(N-Allylsulfamoyl)-N-propylbenzamide Allylsulfamoyl, Propyl ~2.8 Sulfamoyl group resists oxidation Theoretical enzyme modulation
2-Aminobenzamide Amino, Varied ~1.5–2.0 Basicity enhances solubility Broad medicinal applications
Chloro-2-hydroxy derivatives Chloro, Hydroxy ~3.5–4.0 Electrophilic sites for binding Unspecified, likely cytotoxic

Notes:

  • Log k values derived from HPLC retention studies .
  • The allylthio group in 2-(allylthio)-N-ethylbenzamide shows reactivity similar to heterocyclization pathways observed in 2-(allylthio)benzimidazoles .

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